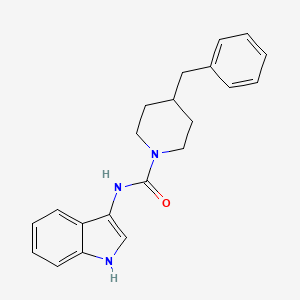

4-benzyl-N-(1H-indol-3-yl)piperidine-1-carboxamide

Description

Propriétés

IUPAC Name |

4-benzyl-N-(1H-indol-3-yl)piperidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O/c25-21(23-20-15-22-19-9-5-4-8-18(19)20)24-12-10-17(11-13-24)14-16-6-2-1-3-7-16/h1-9,15,17,22H,10-14H2,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXDKHTLJCZHUFR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CC2=CC=CC=C2)C(=O)NC3=CNC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Technical Guide: Novel Piperidine-1-Carboxamide Derivatives as FAAH Inhibitors

[1]

Executive Summary

This technical guide provides a comprehensive framework for the design, synthesis, and evaluation of piperidine-1-carboxamide derivatives as inhibitors of Fatty Acid Amide Hydrolase (FAAH). Unlike direct Cannabinoid Receptor 1 (CB1) agonists, which often induce psychotropic side effects, FAAH inhibitors amplify endogenous anandamide (AEA) signaling "on-demand" at sites of tissue injury or stress.

The piperidine-1-carboxamide scaffold (exemplified by clinical candidates like PF-04457845 and JNJ-42165279) has emerged as a privileged structure due to its ability to form a specific, covalent interaction with the catalytic Serine-241 of FAAH. This guide details the mechanistic basis of this inhibition, Structure-Activity Relationship (SAR) strategies to maximize selectivity, and validated protocols for biochemical screening.

Biological Rationale & Mechanism of Action[2][3][4]

The Endocannabinoid Signaling Pathway

FAAH is a membrane-bound serine hydrolase responsible for the catabolism of fatty acid amides (FAAs), primarily Anandamide (AEA) .[1][2][3][4][5][6] Inhibition of FAAH leads to an accumulation of AEA, which subsequently activates CB1 and CB2 receptors. This indirect activation profile results in analgesia, anxiolysis, and anti-inflammatory effects without the catalepsy or hypothermia associated with direct CB1 agonists.

Mechanistic Basis: Covalent Carbamylation

Piperidine-1-carboxamides function as pseudo-irreversible covalent inhibitors . The mechanism relies on a specific recognition event followed by a chemical reaction with the enzyme's catalytic triad (Ser241-Ser217-Lys142).

-

Recognition: The lipophilic piperidine/biaryl moiety occupies the acyl-chain binding pocket (hydrophobic channel).

-

Nucleophilic Attack: The hydroxyl group of Ser241 attacks the carbonyl carbon of the carboxamide (urea) linker.

-

Carbamylation: The leaving group (typically a heteroaryl amine) is expelled, resulting in a carbamylated enzyme intermediate. This adduct is stable enough to block substrate access but hydrolyzes slowly over time, regenerating the enzyme (hence "pseudo-irreversible").

Mechanistic Pathway Diagram

The following diagram illustrates the catalytic interruption by piperidine-1-carboxamides compared to the natural substrate hydrolysis.

Caption: Comparative pathway of FAAH catalysis vs. covalent inhibition by piperidine-1-carboxamides. The inhibitor traps the enzyme in a carbamylated state.[7]

Medicinal Chemistry & SAR Strategy

Designing a potent piperidine-1-carboxamide requires balancing the reactivity of the urea bond with the steric fit of the lipophilic tail.

The "Head-Linker-Tail" Model

| Component | Function | SAR Optimization Rules |

| The Tail (Piperidine) | Recognition: Mimics the arachidonoyl chain of anandamide. | Biaryl Ethers: A phenoxy-benzyl or similar biaryl ether moiety attached to the piperidine enhances potency via pi-stacking in the hydrophobic channel. Rigidity: 4-substituted piperidines provide the optimal vector for the linker. |

| The Linker (Carboxamide) | Warhead: The electrophilic center for Ser241 attack. | Urea Stability: Must be stable in plasma but reactive in the active site. H-Bonding: The N-H of the urea often forms critical H-bonds with the "oxyanion hole" residues (Ile238, Gly239, Gly240). |

| The Head (Leaving Group) | Tunability: Modulates the reactivity of the carbonyl. | pKa Matching: The leaving group is usually a heteroaromatic amine (e.g., pyridazine, pyridine). The pKa of the conjugate acid correlates with potency; lower pKa = better leaving group but potentially less stable chemically. |

Key Reference Compounds

-

PF-04457845: A benchmark irreversible inhibitor.[8][9] Features a pyridazine head group and a trifluoromethyl-pyridine tail.[8][9][6][10] Extremely selective due to the specific shape complementarity in the acyl chain pocket [1].

-

JNJ-42165279: A piperazinyl urea that acts as a slowly reversible inhibitor. High specificity prevents off-target interactions with other serine hydrolases [2].[11]

Experimental Protocols

Synthesis: General Procedure for Piperidine-1-Carboxamides

Note: This protocol assumes the generation of a urea linkage via an activated carbamate or isocyanate intermediate.

Reagents:

-

Core Amine: 4-(substituted)-piperidine (1.0 eq)

-

Reagent: Phenyl carbamate derivative OR Isocyanate of the "Head" group (1.1 eq)

-

Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 eq)

-

Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN)

Step-by-Step Protocol:

-

Activation (if using amine + triphosgene): Dissolve the heteroaryl amine (Head group) in dry DCM at 0°C. Add TEA (1.0 eq). Add Triphosgene (0.35 eq) dropwise. Stir for 30 min to generate the isocyanate in situ.

-

Coupling: Add the 4-substituted piperidine (Tail group) dissolved in DCM to the reaction mixture.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor by TLC or LC-MS for the formation of the urea product (

). -

Workup: Quench with saturated

. Extract with DCM (3x). Wash combined organics with brine, dry over -

Purification: Purify via flash column chromatography (typically Hexanes/Ethyl Acetate or DCM/MeOH gradients).

Primary Screening: Fluorometric AMC Assay

This assay uses Arachidonoyl-7-amino-4-methylcoumarin (AAMCA) .[2][12] FAAH hydrolyzes AAMCA to release free AMC, which is highly fluorescent.[4][12][13]

Materials:

-

Enzyme: Recombinant Human FAAH (microsomal preparation or purified).

-

Substrate: AAMCA (Stock: 10 mM in DMSO).

-

Buffer: 125 mM Tris-HCl, 1 mM EDTA, pH 9.0.

-

Detection: Plate reader (Excitation: 340 nm, Emission: 460 nm).

Protocol:

-

Preparation: Dilute FAAH enzyme in Buffer to optimal concentration (determined by linearity test, typically 1–5 nM final).

-

Inhibitor Incubation: Add 10 µL of test compound (in DMSO) to 180 µL of Enzyme solution in a black 96-well plate.

-

Reaction Start: Add 10 µL of AAMCA substrate (Final conc: 1–5 µM).

-

Measurement: Monitor fluorescence kinetically for 45–60 minutes at 37°C.

-

Analysis: Calculate the slope (RFU/min) of the linear portion. Determine % Inhibition relative to DMSO control.

Selectivity Screening: Activity-Based Protein Profiling (ABPP)

Why it is mandatory: The tragedy of BIA 10-2474 (which caused neurotoxicity in Phase I) was linked to off-target inhibition of other lipases, not FAAH [3]. ABPP visualizes the activity of the entire serine hydrolase proteome to ensure specificity.

Workflow:

-

Proteome: Mouse brain membrane fraction or human cell lysate.

-

Treatment: Incubate proteome with Test Compound (1–10 µM) for 1 hour.

-

Probe Labeling: Add FP-Rhodamine (Fluorophosphonate-rhodamine, 1 µM). This probe covalently binds to active serine hydrolases.

-

Competition: If the Test Compound has bound to FAAH, the FP-Rhodamine cannot bind (signal disappears). If it binds off-targets (e.g., MAGL, KIAA1363), those signals also disappear.

-

Readout: SDS-PAGE followed by in-gel fluorescence scanning.

Development Workflow & Decision Tree

The following diagram outlines the critical path from chemical synthesis to lead selection, emphasizing the "Safety Gate" provided by ABPP.

Caption: Hit-to-Lead workflow emphasizing the critical Selectivity Gate (ABPP) required for covalent FAAH inhibitors.

Safety & Toxicology Considerations

Developing covalent inhibitors requires rigorous exclusion of "promiscuous" reactivity.

-

Chemical Reactivity: The urea bond must not be so reactive that it acylates non-catalytic cysteines or lysines on random proteins.

-

Species Differences: Rat FAAH and Human FAAH have subtle structural differences. PF-04457845 was optimized specifically for human FAAH potency [1].

-

The BIA 10-2474 Lesson: Although an imidazole-urea (not a piperidine-1-carboxamide), its failure highlighted the risk of inhibiting off-targets like Neuropathy Target Esterase (NTE) and other lipid hydrolases. ABPP is the only reliable method to de-risk this early.

References

-

Johnson, D. S., et al. (2011).[8] "Discovery of PF-04457845: A Highly Potent, Orally Bioavailable, and Selective Urea FAAH Inhibitor."[8] Journal of Medicinal Chemistry.

-

Keith, J. M., et al. (2015). "Preclinical Characterization of the FAAH Inhibitor JNJ-42165279." ACS Medicinal Chemistry Letters.

-

van Esbroeck, A. C. M., et al. (2017). "Activity-based protein profiling reveals off-target proteins of the FAAH inhibitor BIA 10-2474." Science.

-

Ahn, K., et al. (2009). "Mechanistic and Pharmacological Characterization of PF-04457845." Journal of Pharmacology and Experimental Therapeutics.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. Benzothiophene piperazine and piperidine urea inhibitors of fatty acid amide hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanistic and pharmacological characterization of PF-04457845: a highly potent and selective fatty acid amide hydrolase inhibitor that reduces inflammatory and noninflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of PF-04457845: A Highly Potent, Orally Bioavailable, and Selective Urea FAAH Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanistic and Pharmacological Characterization of PF-04457845: A Highly Potent and Selective Fatty Acid Amide Hydrolase Inhibitor That Reduces Inflammatory and Noninflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Activity-based protein profiling reveals off-target proteins of the FAAH inhibitor BIA 10-2474 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Fluorimetric Assay of FAAH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. sigmaaldrich.cn [sigmaaldrich.cn]

A Technical Guide to Determining the Binding Affinity of 4-benzyl-N-(1H-indol-3-yl)piperidine-1-carboxamide at the Cannabinoid Type 1 (CB1) Receptor

Executive Summary

The cannabinoid type 1 (CB1) receptor, a crucial component of the endocannabinoid system, is a G-protein coupled receptor (GPCR) highly expressed in the central nervous system.[1][2] Its role in modulating neurotransmitter release makes it a prime target for therapeutic interventions in a range of disorders, including pain, obesity, and neurodegenerative diseases.[3][4] This guide provides a comprehensive, in-depth technical protocol for characterizing the binding affinity of a novel compound, 4-benzyl-N-(1H-indol-3-yl)piperidine-1-carboxamide, at the human CB1 receptor. We present a detailed methodology grounded in the gold-standard radioligand binding assay, explain the theoretical principles underpinning the experiments, and provide a framework for robust data analysis and interpretation. This document is intended for researchers, scientists, and drug development professionals seeking to rigorously quantify receptor-ligand interactions.

Introduction: The CB1 Receptor as a Therapeutic Target

The endocannabinoid system is a complex signaling network that plays a key modulatory role in the body. The CB1 receptor, a Class A GPCR, is one of its primary actors.[5] Predominantly found on presynaptic nerve terminals, its activation typically leads to the inhibition of neurotransmitter release.[6] This mechanism is central to its wide-ranging physiological effects. Ligands that modulate the CB1 receptor, whether agonists, antagonists, or allosteric modulators, are of significant interest to the pharmaceutical industry.[7]

The compound of interest, 4-benzyl-N-(1H-indol-3-yl)piperidine-1-carboxamide, belongs to a chemical class—indole carboxamides—known to produce ligands with affinity for cannabinoid receptors.[3][8][9] Determining its binding affinity is a critical first step in understanding its pharmacological profile. Affinity, quantified by the inhibition constant (Kᵢ), describes the strength of the interaction between the ligand and the receptor. A high affinity (low Kᵢ value) is often a desirable characteristic for a drug candidate, as it suggests that the compound can exert its effect at lower concentrations, potentially minimizing off-target effects.

This guide provides the necessary protocols to determine the Kᵢ of this compound at the human CB1 receptor using a competitive radioligand binding assay.

Foundational Principles of Receptor Binding Assays

To ensure scientific integrity, it is crucial to understand the principles governing the experimental design. Radioligand binding assays are the established method for directly measuring the affinity of a ligand for its receptor.[10][11]

-

The Law of Mass Action : This principle dictates that the binding of a ligand (L) to a receptor (R) to form a complex (LR) is a reversible process that reaches equilibrium. The dissociation constant (KᏧ) is the equilibrium constant for this reaction and represents the concentration of ligand at which 50% of the receptors are occupied. A lower KᏧ indicates higher affinity.

-

Competitive Binding : It is often impractical to directly synthesize a radiolabeled version of every new compound. Instead, we use a competitive binding assay. In this setup, our unlabeled test compound (the "competitor") competes with a known radioligand (a molecule with high affinity for the target receptor that has been tagged with a radioisotope, such as tritium [³H] or iodine [¹²⁵I]) for binding to the CB1 receptor.

-

IC₅₀ and Kᵢ : As the concentration of the test compound increases, it displaces the radioligand, causing a decrease in the measured radioactivity. The concentration of the test compound that displaces 50% of the specific binding of the radioligand is known as the IC₅₀ (half-maximal inhibitory concentration).[12] The IC₅₀ is an operational parameter that depends on the experimental conditions, particularly the concentration of the radioligand used.[12][13] Therefore, to determine an absolute affinity value, the IC₅₀ is converted to the Kᵢ (inhibition constant) using the Cheng-Prusoff equation .[13][14] The Kᵢ is a true measure of the affinity of the competitor for the receptor and can be compared across different experiments and labs.[13]

Experimental Protocol: A Self-Validating System

This protocol is designed to be a self-validating system, incorporating necessary controls to ensure the trustworthiness of the final data. The overall process involves preparing a source of CB1 receptors, performing the competitive binding experiment, and analyzing the resulting data.

Materials and Reagents

-

Receptor Source : Cell membranes prepared from a stable cell line (e.g., CHO-K1 or HEK293) overexpressing the human CB1 receptor (hCB1). High-quality, validated membrane preparations are essential for reproducible results.[15][16][17]

-

Test Compound : 4-benzyl-N-(1H-indol-3-yl)piperidine-1-carboxamide, dissolved in 100% DMSO to create a high-concentration stock (e.g., 10 mM).

-

Radioligand : [³H]CP-55,940 (a potent CB1 agonist) is a common choice. Its KᏧ for the hCB1 receptor must be predetermined via a saturation binding experiment.

-

Non-Specific Binding (NSB) Determinator : A high concentration (e.g., 10 µM) of a known, potent, unlabeled CB1 ligand, such as WIN 55,212-2, to saturate all CB1 receptors.

-

Binding Buffer : 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% Bovine Serum Albumin (BSA), pH 7.4.[18] The BSA is included to reduce non-specific binding of the ligands to the assay plates and filters.

-

Wash Buffer : Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Equipment : 96-well microplates, cell harvester with glass fiber filters (e.g., GF/C filters presoaked in 0.3-0.5% polyethyleneimine (PEI) to reduce non-specific binding of the positively charged radioligand), liquid scintillation counter, and scintillation cocktail.[18][19]

Experimental Workflow Diagram

The following diagram outlines the key stages of the experimental process, from preparation to final data output.

Caption: Workflow for determining ligand binding affinity.

Step-by-Step Protocol: Competitive Binding Assay

-

Preparation : On the day of the assay, thaw the hCB1 membrane preparation on ice. Dilute the membranes in ice-cold Binding Buffer to a concentration that yields a robust signal (typically 5-20 µg of protein per well). This must be optimized empirically.

-

Assay Plate Setup : Prepare a 96-well plate. All determinations should be performed in triplicate.

-

Total Binding (TB) wells : Add 50 µL of Binding Buffer.

-

Non-Specific Binding (NSB) wells : Add 50 µL of the high-concentration unlabeled ligand (e.g., 10 µM WIN 55,212-2).

-

Competition wells : Add 50 µL of the serially diluted 4-benzyl-N-(1H-indol-3-yl)piperidine-1-carboxamide (typically covering a concentration range from 1 pM to 10 µM).

-

-

Radioligand Addition : Add 50 µL of [³H]CP-55,940 diluted in Binding Buffer to all wells. The concentration should be approximately equal to its KᏧ value to ensure optimal assay sensitivity.

-

Initiate Reaction : Add 100 µL of the diluted hCB1 membrane preparation to all wells to initiate the binding reaction. The final assay volume is 200 µL.

-

Incubation : Incubate the plate for 60-90 minutes at 30°C with gentle agitation.[19] This allows the binding reaction to reach equilibrium.

-

Termination and Filtration : Terminate the reaction by rapidly filtering the contents of each well through the PEI-presoaked glass fiber filter mat using a cell harvester.[19] This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing : Immediately wash the filters 3-4 times with ice-cold Wash Buffer to remove any remaining unbound radioactivity.

-

Quantification : Dry the filter mat completely. Place it in a scintillation bag with a scintillation cocktail and count the radioactivity (in counts per minute, CPM) for each filter spot using a liquid scintillation counter.

Data Analysis and Interpretation

Proper data analysis is critical for extracting a meaningful Kᵢ value.

-

Calculate Specific Binding :

-

Average the CPM values for the triplicate wells.

-

Specific Binding (SB) = Total Binding (TB) - Non-Specific Binding (NSB).

-

For the competition wells, the specific binding at each concentration of the test compound is calculated as: CPM_competitor - CPM_NSB.

-

-

Generate Competition Curve :

-

Convert the specific binding CPM values for your competitor into a percentage of the maximum specific binding: % Specific Binding = (SB_competitor / SB_Total) * 100.

-

Plot % Specific Binding versus the logarithm of the competitor concentration. This will generate a sigmoidal dose-response curve.

-

-

Determine IC₅₀ :

-

Use a non-linear regression analysis program (e.g., GraphPad Prism) to fit the data to a "log(inhibitor) vs. response -- Variable slope" model. This analysis will provide the log(IC₅₀) and the IC₅₀ value.[19]

-

-

Calculate Kᵢ using the Cheng-Prusoff Equation :

-

The Kᵢ is calculated using the following formula[13][20]: Kᵢ = IC₅₀ / (1 + ([L] / KᏧ))

-

IC₅₀ : The half-maximal inhibitory concentration of your test compound, determined in the previous step.

-

[L] : The concentration of the radioligand ([³H]CP-55,940) used in the assay.

-

KᏧ : The dissociation constant of the radioligand for the CB1 receptor (determined from a separate saturation binding experiment).

-

-

Presentation of Quantitative Data

The final data should be summarized in a clear, tabular format.

| Parameter | Radioligand ([³H]CP-55,940) | Test Compound (4-benzyl-N-(1H-indol-3-yl)piperidine-1-carboxamide) |

| KᏧ (nM) | e.g., 1.5 ± 0.2 | N/A |

| [L] used (nM) | e.g., 1.5 | N/A |

| IC₅₀ (nM) | N/A | e.g., 25.4 ± 3.1 |

| Kᵢ (nM) | N/A | 12.7 ± 1.6 |

Note: The values presented are hypothetical and for illustrative purposes only.

Signaling Context: The Implication of CB1 Binding

Binding affinity (Kᵢ) is a measure of occupancy, but it does not describe the functional consequence of that binding (i.e., whether the compound is an agonist, antagonist, or inverse agonist). However, understanding the canonical signaling pathway of the CB1 receptor provides context for the potential downstream effects of a high-affinity ligand.

The CB1 receptor primarily couples to inhibitory G-proteins of the Gᵢ/ₒ family.[1][21][22] Upon activation by an agonist, the Gαᵢ subunit dissociates and inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1][6][21] This reduction in cAMP can, in turn, affect the activity of protein kinase A (PKA) and modulate the function of various ion channels.[1]

Sources

- 1. Cannabinoid Receptors and Signal Transduction - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. [Carbonyl-11C]-N-(4-Fluorobenzyl)-4-(3-(piperidin-1-yl)indole-1-sulfonyl)benzamide - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. The neuropharmacology of cannabinoid receptor ligands in central signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and CB1 Cannabinoid Receptor Affinity of 4-Alkoxycarbonyl-1,5-diaryl-1,2,3-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cannabinoid receptor 1 - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. Novel cannabinoid CB1 and CB2 receptor ligands | Cannabinoides [iqm.csic.es]

- 8. Modulation of CB1 Cannabinoid Receptor by Allosteric Ligands: Pharmacology and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Targeting Cannabinoid Receptors: Current Status and Prospects of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Assay of CB1 Receptor Binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Assay of CB1 Receptor Binding | Springer Nature Experiments [experiments.springernature.com]

- 12. courses.edx.org [courses.edx.org]

- 13. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]

- 14. The power issue: determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. genscript.jp [genscript.jp]

- 16. multispaninc.com [multispaninc.com]

- 17. Uses & Advantages of Membrane Preparations for GPCRs [discoverx.com]

- 18. researchgate.net [researchgate.net]

- 19. giffordbioscience.com [giffordbioscience.com]

- 20. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 21. jme.bioscientifica.com [jme.bioscientifica.com]

- 22. Cannabinoid receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

In silico molecular docking of indole-piperidine ureas

An In-Depth Technical Guide: In Silico Molecular Docking of Indole-Piperidine Ureas: A Workflow for Structure-Based Drug Discovery

Abstract

The indole-piperidine urea scaffold is a cornerstone in modern medicinal chemistry, featuring prominently in compounds targeting a range of diseases, from cancer to neurodegenerative disorders.[1][2] Its prevalence stems from a unique combination of structural rigidity, hydrogen bonding capabilities, and synthetic tractability. Structure-based drug design, particularly molecular docking, has become an indispensable tool for rapidly exploring the therapeutic potential of this chemical class.[3] This guide provides a comprehensive, field-proven workflow for performing in silico molecular docking of indole-piperidine urea ligands, designed for researchers and drug development professionals. We will move beyond a simple recitation of steps to explain the critical reasoning behind each decision, ensuring a robust and reproducible computational experiment.

Part 1: Foundational Principles & Strategic Setup

Molecular docking is a computational method that predicts the preferred orientation and binding affinity of one molecule (the ligand) to a second (the receptor, typically a protein).[4] The process involves two primary components: a search algorithm that generates a multitude of possible binding poses and a scoring function that ranks these poses to estimate the strength of the interaction.[5]

For indole-piperidine ureas, the central urea moiety is a potent hydrogen bond donor and acceptor, while the indole and piperidine rings can engage in various interactions, including hydrophobic and pi-stacking. A successful docking study hinges on accurately modeling these interactions.

Essential Toolkit

Our workflow will utilize a suite of widely validated and largely open-source software, ensuring accessibility and reproducibility.

| Software | Purpose | Source |

| AutoDock Vina | The core docking engine, known for its speed and accuracy.[6] | The Scripps Research Institute |

| MGLTools/AutoDock Tools (ADT) | Used for preparing protein (receptor) and ligand files into the required PDBQT format.[7] | The Scripps Research Institute |

| PyMOL | A powerful molecular visualization system for preparing structures and analyzing results.[8] | Schrödinger, LLC |

| UCSF Chimera/ChimeraX | An alternative, highly capable visualization and preparation tool.[9] | UCSF |

| PubChem / ZINC15 | Databases for retrieving ligand structures.[10] | NCBI / UCSF |

| RCSB Protein Data Bank (PDB) | The primary repository for macromolecular structures.[11] | RCSB |

Part 2: The Docking Workflow: A Self-Validating Protocol

A reliable docking experiment is built on meticulous preparation. The principle of "garbage in, garbage out" is acutely true in computational chemistry. This workflow is designed as a self-validating system, with checkpoints to ensure the integrity of each step.

Logical Workflow Overview

The entire process can be visualized as a sequential pipeline, from raw data acquisition to final analysis and interpretation.

Caption: High-level workflow for molecular docking.

Step 1: Receptor Preparation

The goal here is to transform a raw PDB file, which often contains experimental artifacts, into a clean, chemically correct structure ready for docking.

Protocol:

-

Load Structure: Open the downloaded PDB file in PyMOL or Chimera.[12]

-

Initial Cleaning: Remove all non-essential components. This typically includes water molecules (resn HOH), co-factors, ions, and any co-crystallized ligands, unless they are integral to the binding site's structure.[13][14]

-

Scientist's Note: While removing all water is standard practice, advanced studies may retain specific water molecules known to mediate key ligand-protein interactions. This requires strong evidence from high-resolution crystal structures or published literature.

-

-

Select Chain(s): If the protein is a multimer, retain only the chain(s) that form the binding site of interest.[15]

-

Check for Missing Residues/Atoms: Use the sequence viewer to inspect for gaps. Missing loops or sidechains can be modeled using tools like Modeller, but this is an advanced step. For routine docking, ensure the binding site itself is structurally complete.[9]

-

Save the Cleaned PDB: Export the cleaned protein structure as a new PDB file (e.g., receptor_clean.pdb).

-

Convert to PDBQT: Use AutoDock Tools (ADT) to process the cleaned file.

-

File > Read Molecule > Load receptor_clean.pdb.

-

Edit > Hydrogens > Add. Select "Polar Only".

-

Edit > Charges > Add Kollman Charges.

-

Grid > Macromolecule > Choose. Select the receptor and save as receptor.pdbqt.[16] This file format adds partial charges and atom types required by Vina.

-

Step 2: Ligand Preparation

This step converts the 2D or 3D structure of your indole-piperidine urea derivative into a docking-ready format, defining its flexibility.

Protocol:

-

Obtain Ligand Structure: Download the ligand in a 3D format (e.g., SDF) from a database like PubChem.[17] If synthesizing novel compounds, draw them in software like ChemDraw and convert to 3D.

-

Load into ADT:

-

Ligand > Input > Open > Load your ligand file.

-

ADT will automatically detect the "root" of the molecule and the rotatable bonds. The urea and piperidine linkages are critical points of flexibility.

-

Ligand > Torsion Tree > Detect Root.

-

Ligand > Output > Save as PDBQT. Save as ligand.pdbqt.[18]

-

Step 3: Grid Generation and Docking Execution

Here, we define the three-dimensional search space where Vina will attempt to place the ligand. The accuracy of your entire experiment depends on the correct definition of this "grid box."

Protocol:

-

Identify the Binding Site: The most reliable method is to use a co-crystallized ligand from a PDB structure as a guide. In PyMOL, load your prepared receptor.pdbqt and the original PDB file containing the known ligand. Note the coordinates of the center of this ligand.

-

Define the Grid Box in ADT:

-

Load your receptor.pdbqt file.

-

Go to Grid > Grid Box....[7]

-

Manually enter the center coordinates (X, Y, Z) you identified.

-

Adjust the dimensions of the box to encompass the entire binding pocket, typically with a 4-5 Å buffer around where the ligand is expected to bind. A common starting size is 20x20x20 Å.[19]

-

-

Create the Configuration File: Create a text file named conf.txt. This file tells Vina where to find the input files and defines the search parameters.[17][20]

-

Scientist's Note: The exhaustiveness parameter controls the computational effort of the search. The default is 8. Increasing it to 16 or 32 can improve the reliability of finding the best pose, especially for flexible ligands, at the cost of longer computation time.[19]

-

-

Run AutoDock Vina: Open a command-line terminal, navigate to your working directory, and execute the following command:[17] vina --config conf.txt --log log.txt

Part 3: Post-Docking Analysis: From Data to Insight

The output of Vina is a PDBQT file (all_poses.pdbqt) containing the top-ranked binding poses and their corresponding binding affinities, along with a log file (log.txt). Interpreting these results requires careful analysis.[21]

Step 1: Analyze Binding Affinity Scores

The log.txt file provides a table of binding affinities for the generated poses.

| Binding Pose | Affinity (kcal/mol) | RMSD (l.b.) | RMSD (u.b.) |

| 1 | -9.8 | 0.000 | 0.000 |

| 2 | -9.5 | 1.852 | 2.431 |

| 3 | -9.1 | 2.105 | 3.578 |

| ... | ... | ... | ... |

-

Binding Affinity: This value, in kcal/mol, is the scoring function's estimation of the binding free energy. More negative values indicate stronger predicted binding .[5] These scores are most useful for ranking a series of compounds against the same target, not as absolute, real-world energy values.[17]

-

RMSD: Root-Mean-Square Deviation values compare the atomic coordinates of the current pose to the best pose (pose 1). A low RMSD (<2.0 Å) indicates that a pose is very similar to the top-ranked pose.[21]

Step 2: Visualize and Interpret Binding Poses

Visual inspection is a non-negotiable step to validate the plausibility of the docking result.[22]

Protocol:

-

Load Results into PyMOL:

-

Open PyMOL.

-

Load your receptor.pdbqt file.

-

Load your output file, all_poses.pdbqt. PyMOL will automatically create a multi-state object, with each state corresponding to a different binding pose. You can cycle through them using the arrow keys at the bottom right of the viewer.[23]

-

-

Focus on the Best Pose (Pose 1):

-

Display the receptor as a surface or cartoon and the ligand (from state 1) as sticks.

-

Select residues on the protein that are within 4-5 Å of the ligand.

-

Display these interacting residues as sticks to visualize the binding pocket.

-

-

Identify Key Interactions: Use PyMOL's analysis tools to find and display interactions.

-

Wizard > Measurement. Use this to measure distances for potential hydrogen bonds (typically < 3.5 Å).[23]

-

Look for chemically sensible interactions:

-

Hydrogen Bonds: Do the urea N-H donors and C=O acceptor interact with polar residues (e.g., Asp, Glu, Ser, Thr, Asn, Gln)?[21]

-

Hydrophobic Interactions: Is the indole ring or piperidine ring nestled in a pocket of nonpolar residues (e.g., Leu, Val, Ile, Phe)?

-

Pi-Stacking: Is the indole ring parallel to an aromatic residue like Phenylalanine, Tyrosine, or Tryptophan?

-

-

Logical Relationship in Docking Analysis

The final judgment on a compound's potential is not based on a single metric but on the convergence of evidence from multiple analytical points.

Caption: Convergence of evidence in docking analysis.

Step 3: The Redocking Imperative (Self-Validation)

To trust your docking protocol, you must first show that it can reproduce known results. This is done by "redocking."

Protocol:

-

Select a PDB with a Co-crystallized Ligand: Choose a structure of your target protein that already has a similar indole-piperidine urea (or other inhibitor) bound.

-

Extract the Ligand: Save the coordinates of the co-crystallized ligand into a separate file.

-

Run Your Docking Protocol: Use your established protocol to dock this extracted ligand back into its own protein structure.

-

Calculate RMSD: Superimpose your top-ranked docked pose with the original crystal pose. Calculate the RMSD between the two.

-

Success Criterion: An RMSD value of < 2.0 Å is generally considered a successful redocking, indicating that your protocol is reliable for this system.[21]

-

Conclusion

Molecular docking is a powerful and cost-effective method for prioritizing compounds in the early stages of drug discovery.[3] For the indole-piperidine urea class, this technique is particularly well-suited to exploring how modifications to the core structure can enhance binding to a therapeutic target. By following a meticulous, self-validating workflow that emphasizes careful preparation and critical analysis of results, researchers can generate reliable, actionable insights to guide synthetic chemistry efforts and accelerate the journey from hit to lead.

References

-

ResearchGate. (2024). How to interprete and analyze molecular docking results?[Link]

-

The Bioinformatics Manual. (2021). Visualizing protein-protein docking using PyMOL. Medium. [Link]

-

AutoDock Vina Tutorial. (2026). AutoDock Vina Tutorial: Protein-Ligand Docking for Beginners 2026. [Link]

-

Mohd Ashraf. (2024). Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol. YouTube. [Link]

-

Quora. (2021). How does one prepare proteins for molecular docking?[Link]

-

Prof. Sanket Bapat. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. [Link]

-

ScotChem. (n.d.). 6. Preparing the protein and ligand for docking. [Link]

-

ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. [Link]

-

The Drug Discovery Initiative. (2025). HOW TO ANALYZE AND VISUALIZE MOLECULAR DOCKING RESULTS: Using MVD and Discovery Studio. YouTube. [Link]

-

CD ComputaBio. (n.d.). Analysis and Mapping of Molecular Docking Results. [Link]

-

Matter Modeling Stack Exchange. (2020). How I can analyze and present docking results?[Link]

-

Bioinformatics Review. (2020). Beginner's Guide for Docking using Autodock Vina. [Link]

-

Meng, X. Y., et al. (2011). Molecular Docking: A powerful approach for structure-based drug discovery. PMC. [Link]

-

Omics tutorials. (2024). Step-by-Step Tutorial on Molecular Docking. [Link]

-

AutoDock Vina Documentation. (n.d.). Basic docking. Read the Docs. [Link]

-

Seeliger, D., & de Groot, B. L. (2010). Ligand docking and binding site analysis with PyMOL and Autodock/Vina. PMC. [Link]

-

Unknown. (n.d.). Session 4: Introduction to in silico docking. [Link]

-

Biotechnika. (2024). Drug Designing Using Molecular Docking - For Beginners. YouTube. [Link]

-

Matter Modeling Stack Exchange. (2021). How to interpret the affinity in a protein docking - ligand. [Link]

-

Stark, C., & Powers, R. (2023). What tools and frameworks are recommended for molecular docking studies in drug discovery? AIBerry. [Link]

-

ResearchGate. (2019). Molecular docking proteins preparation. [Link]

-

DNASTAR. (n.d.). NovaDock Molecular Docking Software. [Link]

-

Holleman, E. (2021). Visualizing ligand docking results with PyMOL scripting and R. [Link]

-

Dr. Gene Quant. (2021). AutoDock Tutorial- Part 4. Preparing Ligand for Docking. YouTube. [Link]

-

Bioinformatics online. (2022). Visualization of Molecular Docking result by PyMOL. YouTube. [Link]

-

Bioinformatics Club. (2022). Protein Ligand Visualization Tool | PyMOL Tutorial for Beginners. YouTube. [Link]

-

ResearchGate. (n.d.). Synthesis, In Vitro Antiproliferative Activity, and In Silico Studies of Indole–Piperidine Hybrids Bearing Amide and Urea Linkages. [Link]

-

Crescent Silico. (2024). Ligands Preparation Tutorial for Docking & Molecular Modelling Via a Free Software (Dockamon). YouTube. [Link]

-

ResearchGate. (n.d.). Synthesis, in vitro anti-urease, In-silico molecular docking study and ADMET predictions of piperidine and piperazine Morita-Baylis-Hillman Adducts (MBHAs). [Link]

-

In silico Drug Design tools. (n.d.). Directory of in silico Drug Design tools. [Link]

-

The Drug Discovery Initiative. (2025). How to Interpret Docking Scores with Precision | Molecular Docking Tutorial. YouTube. [Link]

-

ETFLIN. (n.d.). A Beginner's Guide to Molecular Docking. [Link]

-

ResearchGate. (n.d.). Molecular docking simulation results of piperidine-containing bioactive compounds. [Link]

-

Ferreira, L. G., et al. (2015). Molecular Docking and Structure-Based Drug Design Strategies. PMC. [Link]

-

Thieme. (2025). Design and Synthesis of Novel Piperidine Urea Derivatives with Neuroprotective Properties. [Link]

-

ResearchGate. (2020). If the binding energy is positive, will the docking process occur?[Link]

-

PubMed. (2024). In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues. [Link]

-

NIH. (n.d.). In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues. [Link]

-

MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

-

B-FLEX. (2020). In Silico Analysis and Molecular Docking Studies of Plumbagin and Piperine Ligands as Potential Inhibitors of Alpha-Glucosidase. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. thieme-connect.com [thieme-connect.com]

- 3. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 5. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]

- 6. Molecular Docking Software and Tools - Creative Proteomics [iaanalysis.com]

- 7. youtube.com [youtube.com]

- 8. youtube.com [youtube.com]

- 9. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]

- 10. Directory of in silico Drug Design tools [click2drug.org]

- 11. Step-by-Step Tutorial on Molecular Docking - Omics tutorials [omicstutorials.com]

- 12. medium.com [medium.com]

- 13. quora.com [quora.com]

- 14. researchgate.net [researchgate.net]

- 15. scotchem.ac.uk [scotchem.ac.uk]

- 16. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]

- 17. GIL [genomatics.net]

- 18. youtube.com [youtube.com]

- 19. autodock-vina.readthedocs.io [autodock-vina.readthedocs.io]

- 20. youtube.com [youtube.com]

- 21. researchgate.net [researchgate.net]

- 22. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]

- 23. youtube.com [youtube.com]

A Senior Application Scientist's Guide to Pharmacophore Modeling for 4-benzyl-N-(1H-indol-3-yl)piperidine-1-carboxamide

Executive Summary

The intersection of computational chemistry and medicinal chemistry has provided powerful paradigms for accelerating drug discovery. Among these, pharmacophore modeling stands out as a cornerstone technique for rationally identifying and optimizing novel therapeutic agents.[1] This guide provides an in-depth technical walkthrough of the pharmacophore modeling process, contextualized through the specific case of 4-benzyl-N-(1H-indol-3-yl)piperidine-1-carboxamide. This molecular scaffold is of significant interest, as piperidine carboxamide and indole derivatives have demonstrated a wide range of biological activities, including potential as ALK inhibitors and CCR2 antagonists.[2][3]

This document is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to explain the critical reasoning—the causality—behind each methodological choice. We will dissect the target molecule to hypothesize its key interaction features, detail a robust, self-validating protocol for ligand-based model generation, and discuss the application of the resulting model in virtual screening and lead optimization campaigns.

Chapter 1: The Foundational Principles of Pharmacophore Modeling

Before delving into the specific workflow for our target molecule, it is essential to ground our work in the core principles of pharmacophore theory. This ensures that our experimental design is not arbitrary but is instead guided by a deep understanding of molecular recognition.

Defining the Pharmacophore Concept

A pharmacophore is not a real molecule or a collection of atoms. Rather, it is an abstract concept that describes the precise three-dimensional arrangement of steric and electronic features necessary for a molecule to interact with a specific biological target and elicit a biological response.[4] The International Union of Pure and Applied Chemistry (IUPAC) formally defines a pharmacophore as "an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response."[5] These features represent the fundamental interaction points between a ligand and a receptor.

The most common pharmacophoric features are summarized below.[6][7]

| Feature | Abbreviation | Description | Example Functional Groups |

| Hydrogen Bond Acceptor | HBA | An atom or group with a lone pair of electrons capable of forming a hydrogen bond with a donor. | Carbonyl oxygen, ether oxygen, nitrile N |

| Hydrogen Bond Donor | HBD | An atom or group with an electropositive hydrogen atom that can be donated to form a hydrogen bond.[8] | Amine, hydroxyl, thiol |

| Hydrophobic | H/HYP | A non-polar region of the molecule that can engage in van der Waals or hydrophobic interactions. | Alkyl chains, aliphatic rings |

| Aromatic Ring | AR | A planar, cyclic, conjugated ring system that can participate in π-π stacking or hydrophobic interactions.[9] | Phenyl, indole, pyridine |

| Positive Ionizable | PI | A group that is typically positively charged at physiological pH (7.4). | Primary/secondary amines, guanidinium |

| Negative Ionizable | NI | A group that is typically negatively charged at physiological pH (7.4). | Carboxylic acid, tetrazole |

| Exclusion Volume | XVOL | A region of space that must remain unoccupied by the ligand to avoid steric clashes with the receptor. | N/A (Defined by receptor shape) |

Strategic Approaches: Ligand-Based vs. Structure-Based Modeling

The choice of modeling strategy is fundamentally dictated by the available data. As scientists, we must select the tool that best fits the problem. There are two primary pathways for developing a pharmacophore model.[5][10]

-

Ligand-Based Pharmacophore Modeling: This approach is employed when the three-dimensional structure of the biological target is unknown, but a set of molecules with known biological activity is available.[6] The core assumption is that these active compounds share a common binding mode and therefore possess a common arrangement of pharmacophoric features. The workflow involves aligning the active molecules and extracting the shared features to build a hypothesis.

-

Structure-Based Pharmacophore Modeling: When a high-resolution 3D structure of the target protein (e.g., from X-ray crystallography or NMR) is available, a more direct approach is possible.[11] The model is derived from the key interactions observed between the protein and a known bound ligand within the active site.[6] This method provides a highly accurate map of the features required for binding.

The following diagram illustrates the decision-making process for selecting the appropriate modeling strategy.

Chapter 2: Pre-Modeling Analysis of the Target Scaffold

A successful modeling campaign begins with a thorough analysis of the lead molecule. By dissecting the structure of 4-benzyl-N-(1H-indol-3-yl)piperidine-1-carboxamide, we can form an initial hypothesis about which features are critical for its biological activity. This expert analysis guides the feature selection process during model generation.

The key pharmacophoric features inherent in the scaffold are identified as follows:

-

Indole NH (HBD): The nitrogen of the indole ring serves as a crucial hydrogen bond donor.

-

Indole Ring (AR/H): This planar aromatic system is a prime candidate for aromatic and hydrophobic interactions.[12]

-

Carboxamide NH (HBD): The amide nitrogen provides a second, more flexible hydrogen bond donor feature.

-

Carboxamide C=O (HBA): The carbonyl oxygen is a strong hydrogen bond acceptor.

-

Benzyl Ring (AR/H): The terminal phenyl group offers a significant hydrophobic and aromatic feature, likely exploring a distinct pocket in the receptor.

-

Piperidine Ring (Scaffold/H): This non-aromatic ring acts as a rigid yet conformationally aware scaffold, positioning the benzyl and indole-carboxamide moieties in a specific 3D orientation. It also contributes to the overall hydrophobic character of the molecule.

The following diagram visualizes this structural dissection and the potential pharmacophoric points.

Chapter 3: A Self-Validating Protocol for Ligand-Based Modeling

For this guide, we will proceed with a ligand-based approach, a common scenario where a lead series has been identified, but the target structure remains elusive. The trustworthiness of any computational model hinges on rigorous validation; therefore, the following protocol is designed as a self-validating system.[13]

Protocol 3.1: Ligand-Based Pharmacophore Generation and Validation

1. Dataset Preparation & Curation:

- Objective: To assemble high-quality training and test sets of molecules.

- Procedure:

- Training Set Assembly: Collect a set of at least 5-10 structurally diverse compounds with high affinity/potency for the target of interest. Source data from internal databases or public repositories like ChEMBL.[14]

- Test Set Assembly: Create a separate dataset containing:

- At least 5-10 active compounds not included in the training set.

- A significantly larger number of inactive or decoy compounds (typically 50-100x the number of actives). Decoys should have similar physicochemical properties (e.g., molecular weight, logP) to the actives but different topologies.[15] The Directory of Useful Decoys (DUD-E) is a valuable resource for this.[6]

- Data Cleaning: Standardize all structures (e.g., handle salts, tautomers) and perform 2D-to-3D conversion.

- Energy Minimization: Subject each 3D structure to energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy starting conformation.

2. Conformational Analysis:

- Causality: Ligands are flexible. To identify the bioactive conformation, we must explore the conformational space of each molecule in the training set.[16]

- Procedure:

- For each molecule in the training set, generate a diverse set of low-energy conformers (typically within 10-20 kcal/mol of the global minimum).

- Utilize a robust conformational search algorithm (e.g., Best Quality setting in Discovery Studio or ConfGen in MOE).

3. Hypothesis Generation:

- Objective: To identify common 3D arrangements of pharmacophoric features among the active compounds.

- Procedure:

- Input the multi-conformational training set into the pharmacophore generation software (e.g., Discovery Studio, LigandScout, MOE).[5]

- The software will identify common pharmacophoric features and align the molecules based on these features.

- Generate a set of pharmacophore hypotheses (typically 10). The software will rank these based on a scoring function that evaluates how well they map the training set actives.

4. Rigorous Model Validation:

- Causality: A model that only explains the training data is not useful. Validation ensures the model has predictive power for new chemical matter.[17]

- Procedure:

- Test Set Screening: Use each of the top-ranked pharmacophore hypotheses as a 3D query to screen the multi-conformational test set database prepared in Step 1.

- Analysis: For each hypothesis, construct a confusion matrix detailing the number of known actives and decoys that are identified as hits.

- Calculate Validation Metrics: Compute the following metrics to select the best hypothesis. A robust model will have high sensitivity, specificity, and a strong enrichment factor.

| Metric | Formula | Description |

| Sensitivity | TP / (TP + FN) | The ability of the model to correctly identify known active compounds. |

| Specificity | TN / (TN + FP) | The ability of the model to correctly reject inactive (decoy) compounds. |

| Enrichment Factor (EF) | (Hits_active / N_active) / (Hits_total / N_total) | Measures how much better the model is at finding actives compared to a random selection. |

| Güner-Henry (GH) Score | [ (Ha * (D-Ht)) / (D * (Ht-Ha)) ] * [ (Ht/D) ] | A comprehensive score from 0 (null model) to 1 (ideal model) balancing hit rate and active recovery.[17] |

| Where: TP=True Positives, TN=True Negatives, FP=False Positives, FN=False Negatives, Ha=Number of active hits, Ht=Total number of hits, D=Total number of molecules in the database. |

5. Final Model Selection:

- The hypothesis with the best overall performance across the validation metrics (especially a high GH score and EF) is selected as the final, validated pharmacophore model.

The entire workflow is visualized below.

Chapter 4: Applications in Drug Discovery

A validated pharmacophore model is not an endpoint; it is a powerful tool to drive a discovery program forward. Its primary applications include virtual screening and lead optimization.[18]

-

Virtual Screening: The pharmacophore model serves as a 3D search query to rapidly screen vast chemical libraries containing millions of compounds.[19] This process filters the library to a manageable number of "hits" that possess the required pharmacophoric features in the correct spatial arrangement, dramatically increasing the efficiency of finding novel, active chemotypes.[5]

-

Lead Optimization: The model provides a clear blueprint for rational drug design.[1] For the 4-benzyl-N-(1H-indol-3-yl)piperidine-1-carboxamide scaffold, the model can guide medicinal chemists. For instance, if the model indicates a hydrophobic feature is not optimally filled, chemists can rationally synthesize analogues with larger or different hydrophobic groups at that position. Conversely, if a compound shows poor activity, the model can explain why, for example, by showing that a key HBA feature is missing or misaligned.

Conclusion

Pharmacophore modeling is an indispensable technique in modern, computer-aided drug discovery.[20] This guide has outlined a comprehensive and scientifically rigorous approach to developing and validating a pharmacophore model, using 4-benzyl-N-(1H-indol-3-yl)piperidine-1-carboxamide as a guiding example. By moving beyond rote procedure to understand the causality behind each step—from initial feature analysis to robust, decoy-based validation—research teams can build predictive models that are truly fit for purpose. A well-validated pharmacophore serves as a powerful filter for virtual screening and an insightful guide for lead optimization, ultimately accelerating the journey from an initial hit to a viable drug candidate.

References

- Vertex AI Search. (2025). Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications.

- Click2Drug. (2018). Directory of in silico Drug Design tools.

-

Vlachakis, D., et al. (2014). DrugOn: a fully integrated pharmacophore modeling and structure optimization toolkit. PeerJ. Retrieved from [Link]

-

Guner, O. F. (2015). How do I validate pharmacophore in absence of reported inhibitor?. ResearchGate. Retrieved from [Link]

- Patsnap Synapse. (2025). What is the role of pharmacophore in drug design?.

-

Barillari, C., et al. (2022). Drug Design by Pharmacophore and Virtual Screening Approach. Inventions. Retrieved from [Link]

-

Li, Y., et al. (2016). Pharmacophore Modeling, Virtual Screening, and Molecular Docking Studies for Discovery of Novel Akt2 Inhibitors. International Journal of Molecular Sciences. Retrieved from [Link]

-

Bioinformatics Insight. (2024). Learn the Art of Pharmacophore Modeling in Drug Designing. YouTube. Retrieved from [Link]

- Fiveable. (n.d.). Pharmacophore modeling | Medicinal Chemistry Class Notes.

- CD ComputaBio. (n.d.). Pharmacophore Modeling Service.

-

Hu, H., et al. (2021). Aromatic Rings as Molecular Determinants for the Molecular Recognition of Protein Kinase Inhibitors. Molecules. Retrieved from [Link]

- Slideshare. (n.d.). Pharmacophore modeling and docking techniques.

-

Wang, S., et al. (2024). Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis. Arabian Journal of Chemistry. Retrieved from [Link]

- ResearchGate. (2013). 3D-QSAR and docking studies of piperidine carboxamide derivatives as ALK inhibitors.

-

Sousa, S. F., et al. (2018). Aromatic Rings Commonly Used in Medicinal Chemistry: Force Fields Comparison and Interactions With Water Toward the Design of New Chemical Entities. Frontiers in Chemistry. Retrieved from [Link]

- ResearchGate. (2015). Is it the pharmacophore generated that needs to be validated?.

-

Seidel, T., et al. (2013). Pharmacophore Models and Pharmacophore-Based Virtual Screening: Concepts and Applications Exemplified on Hydroxysteroid Dehydrogenases. Molecules. Retrieved from [Link]

-

Kaserer, T., et al. (2015). Methods for generating and applying pharmacophore models as virtual screening filters and for bioactivity profiling. Methods. Retrieved from [Link]

- Protac Drug Discovery Pro. (n.d.). Applications and Limitations of Pharmacophore Modeling.

- RASA Life Sciences. (n.d.). IMPORTANCE OF PHARMACOPHORE IN DRUG DESIGN.

-

Sabe, V. T., et al. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Dovepress. Retrieved from [Link]

- BMC Infectious Diseases. (n.d.). In silco analysis of carboxamide derivatives of piperidine as potential antagonists of CCR5.

- Protheragen. (n.d.). Pharmacophore Modeling and Screening.

-

O'Hagan, D. (2020). Hydrogen bond donors in drug design. ChemRxiv. Retrieved from [Link]

-

Cherney, R. J., et al. (2008). Synthesis and structure-activity relationship of 7-azaindole piperidine derivatives as CCR2 antagonists. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

-

Dwyer, M. P., et al. (2012). Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. Journal of Medicinal Chemistry. Retrieved from [Link]

-

Fatahala, S. S., et al. (2017). Synthesis and Structure Activity Relationship of Some Indole Derivatives as Potential Anti-inflammatory Agents. Acta Chimica Slovenica. Retrieved from [Link]

- DergiPark. (2021). Pharmacophore Modeling in Drug Discovery: Methodology and Current Status.

Sources

- 1. fiveable.me [fiveable.me]

- 2. Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis - Arabian Journal of Chemistry [arabjchem.org]

- 3. Synthesis and structure-activity relationship of 7-azaindole piperidine derivatives as CCR2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. rasalifesciences.com [rasalifesciences.com]

- 5. Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications [pharmacareerinsider.com]

- 6. Drug Design by Pharmacophore and Virtual Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 7. dovepress.com [dovepress.com]

- 8. chemrxiv.org [chemrxiv.org]

- 9. Aromatic Rings as Molecular Determinants for the Molecular Recognition of Protein Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Applications and Limitations of Pharmacophore Modeling – Protac [drugdiscoverypro.com]

- 11. dergipark.org.tr [dergipark.org.tr]

- 12. Aromatic Rings Commonly Used in Medicinal Chemistry: Force Fields Comparison and Interactions With Water Toward the Design of New Chemical Entities - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Directory of in silico Drug Design tools [click2drug.org]

- 15. Pharmacophore Models and Pharmacophore-Based Virtual Screening: Concepts and Applications Exemplified on Hydroxysteroid Dehydrogenases - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Methods for generating and applying pharmacophore models as virtual screening filters and for bioactivity profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. What is the role of pharmacophore in drug design? [synapse.patsnap.com]

- 19. Pharmacophore Modeling and Screening - Protheragen [wavefunction.protheragen.ai]

- 20. Pharmacophore Modeling Service - CD ComputaBio [computabio.com]

Application Note: A Robust, Stability-Indicating HPLC Method for the Purity Determination of 4-benzyl-N-(1H-indol-3-yl)piperidine-1-carboxamide

Abstract

This application note details a systematic and robust approach to developing a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for determining the purity of 4-benzyl-N-(1H-indol-3-yl)piperidine-1-carboxamide, a novel compound with potential therapeutic applications. The narrative outlines the causal logic behind experimental choices, from initial analyte characterization and method screening to final optimization and validation. Protocols for forced degradation studies, conducted under ICH guidelines, are provided to ensure the method's specificity and stability-indicating properties. The final validated method is suitable for routine quality control and stability testing in a drug development environment.

Introduction and Analyte Characterization

4-benzyl-N-(1H-indol-3-yl)piperidine-1-carboxamide is a complex heterocyclic molecule featuring multiple functional groups that dictate its chromatographic behavior. An effective purity analysis method is paramount for ensuring the safety and efficacy of any active pharmaceutical ingredient (API).[1][2] The primary objective is to develop a single, reliable HPLC method capable of separating the main compound from its process-related impurities and potential degradation products.

Physicochemical Properties and Chromatographic Implications:

-

Structure: The molecule contains a hydrophobic benzyl group and a moderately polar indole moiety, making it an ideal candidate for reversed-phase chromatography.[3][4] The presence of two aromatic ring systems (indole and benzyl) provides strong chromophores, ensuring high sensitivity for UV detection.[5][6]

-

Solubility: The compound is expected to be soluble in common organic solvents like acetonitrile and methanol, facilitating sample preparation.[1]

-

Ionization (pKa): The piperidine nitrogen is basic, and the indole nitrogen is very weakly acidic. The basicity of the piperidine moiety means that the mobile phase pH will be a critical parameter.[7] To achieve consistent retention and symmetrical peak shape, the pH should be controlled with a buffer, ideally at least 2 pH units away from the analyte's pKa.[7][8] For this method development, we will target a pH in the acidic range to ensure the piperidine nitrogen is protonated.

HPLC Method Development Strategy

A systematic, multi-stage approach was employed for method development. This strategy begins with broad screening of columns and mobile phases to explore a wide range of selectivity, followed by systematic optimization of the most promising conditions.[1][9][10]

Caption: Systematic workflow for HPLC method development.

Experimental Protocols

Instrumentation and Reagents

-

HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).[11]

-

Columns:

-

Waters XBridge BEH C18, 4.6 x 150 mm, 3.5 µm

-

Phenomenex Luna Phenyl-Hexyl, 4.6 x 150 mm, 5 µm

-

-

Reagents: HPLC-grade acetonitrile (ACN) and methanol (MeOH), and analytical-grade formic acid. Water was purified using a Milli-Q system.

Standard and Sample Preparation Protocol

-

Stock Solution (1.0 mg/mL): Accurately weigh 25 mg of 4-benzyl-N-(1H-indol-3-yl)piperidine-1-carboxamide reference standard and transfer to a 25 mL volumetric flask.

-

Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent).

-

Working Solution (0.1 mg/mL): Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the diluent. This solution is used for method development and validation experiments.

Initial Screening Protocol

The goal of the screening phase is to identify the most promising column and organic modifier combination that provides the best overall selectivity for the API and its potential impurities.

Table 1: Initial Screening Conditions

| Parameter | Condition | Rationale |

|---|---|---|

| Columns | 1. XBridge BEH C18 | General-purpose C18 for strong hydrophobic retention.[12][13] |

| 2. Luna Phenyl-Hexyl | Offers alternative selectivity through π-π interactions with the analyte's aromatic rings.[9][14] | |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides an acidic pH (~2.7) to ensure the basic piperidine nitrogen is protonated, improving peak shape. |

| Mobile Phase B | 1. Acetonitrile | Lower viscosity and different selectivity compared to methanol.[7][8] |

| 2. Methanol | Can alter elution order and selectivity.[7][14] | |

| Gradient | 5% to 95% B over 20 min | A broad gradient to ensure elution of all components. |

| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |

| Column Temp. | 30 °C | Provides stable operating conditions.[14] |

| Detection | DAD, 200-400 nm | To determine the optimal detection wavelength (λmax).[11][15] |

| Injection Vol. | 5 µL | |

Rationale for Selection: The combination of a standard C18 phase and a Phenyl-Hexyl phase covers different primary retention mechanisms (hydrophobic vs. π-π interactions).[9] Similarly, screening both acetonitrile and methanol accounts for their different solvent properties, which can significantly impact selectivity.[7][14]

Method Optimization

Based on hypothetical screening results, the XBridge BEH C18 column with acetonitrile as the organic modifier provided the best peak shape and initial separation. The next step is to optimize the gradient to improve resolution between the main peak and any closely eluting impurities.

Table 2: Optimized Chromatographic Conditions

| Parameter | Optimized Condition |

|---|---|

| Column | Waters XBridge BEH C18, 4.6 x 150 mm, 3.5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 30% B to 70% B in 15 min, hold at 70% B for 2 min, return to 30% B in 1 min, equilibrate for 5 min |

| Flow Rate | 1.2 mL/min |

| Column Temp. | 35 °C |

| Detection | 225 nm |

| Injection Vol. | 5 µL |

Rationale for Optimization: The gradient was focused on the elution window of the main compound (30-70% B) to maximize resolution. Increasing the temperature to 35 °C can improve peak efficiency and reduce column backpressure.[14] A wavelength of 225 nm was selected from the DAD scan as it offered a maximal response for the API.

Forced Degradation Studies (Stability-Indicating Method)

To ensure the method is stability-indicating, forced degradation studies must be performed as outlined in ICH guideline Q1A(R2).[16][17] The goal is to generate 5-20% degradation of the API to demonstrate that the degradation products do not co-elute with the main peak.[16][18]

Caption: Workflow for forced degradation studies.

Protocol for Forced Degradation:

-

Acid Hydrolysis: Mix 1 mL of the working solution with 1 mL of 0.1 M HCl. Heat at 60 °C. Withdraw samples at timed intervals (e.g., 2, 4, 8 hours), neutralize with an equal volume of 0.1 M NaOH, and dilute to a final concentration of ~0.05 mg/mL.

-

Base Hydrolysis: Mix 1 mL of the working solution with 1 mL of 0.1 M NaOH. Heat at 60 °C. Withdraw samples at timed intervals, neutralize with 0.1 M HCl, and dilute.

-

Oxidative Degradation: Mix 1 mL of the working solution with 1 mL of 3% H₂O₂. Store at room temperature. Withdraw samples at timed intervals and dilute.

-

Thermal Degradation: Store the solid API in an oven at 80 °C. Periodically weigh a sample, dissolve in diluent to 0.1 mg/mL, and analyze.

-

Photolytic Degradation: Expose the solid API and a solution sample to light conditions as specified in ICH guideline Q1B (e.g., 1.2 million lux hours and 200 watt hours/square meter).[19] Prepare for analysis as described above.

-

Analysis: Analyze all stressed samples, along with an unstressed control sample, using the optimized HPLC method. Use the DAD to assess peak purity and ensure no co-elution.

Method Validation Protocol (ICH Q2(R1))

The optimized method must be validated to demonstrate its suitability for its intended purpose, following the recommendations of ICH guideline Q2(R1).[20][21][22][23][24]

Table 3: Summary of Validation Parameters and Acceptance Criteria

| Parameter | Purpose | Typical Acceptance Criteria |

|---|---|---|

| Specificity | To demonstrate that the method can unequivocally assess the analyte in the presence of impurities and degradants. | Peak purity index > 0.999. Baseline resolution (Rs > 2.0) between the API and all known impurities/degradants. |

| Linearity | To show that results are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.999 over the specified range. |

| Range | The concentration interval over which the method is precise, accurate, and linear. | For Purity: 50% to 150% of the working concentration. |

| Accuracy | The closeness of test results to the true value. | % Recovery between 98.0% and 102.0% at three concentration levels (e.g., 80%, 100%, 120%). |

| Precision | ||

| - Repeatability | Precision under the same operating conditions over a short interval. | Relative Standard Deviation (%RSD) ≤ 1.0% for six replicate injections. |

| - Intermediate | Precision within the same laboratory but on different days/analysts/equipment. | %RSD ≤ 2.0%. |

| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio (S/N) ≥ 10. Precision (%RSD) at this level should be ≤ 10%. |

| Robustness | The capacity to remain unaffected by small, deliberate variations in method parameters. | System suitability parameters (e.g., tailing factor, resolution) remain within acceptable limits. %RSD should be within limits. |

| System Suitability | To ensure the chromatographic system is adequate for the intended analysis. | %RSD of peak area for 5 replicate injections ≤ 2.0%. Tailing factor ≤ 2.0. Theoretical plates > 2000. |

Validation Experimental Protocol:

-

Specificity: Analyze samples from the forced degradation study. Use DAD peak purity analysis. Spike the sample solution with known impurities if available.

-

Linearity: Prepare a series of at least five standard solutions covering the range from 50% to 150% of the working concentration (e.g., 0.05 to 0.15 mg/mL). Plot a calibration curve of peak area versus concentration.

-

Accuracy: Perform recovery studies by spiking a placebo matrix with the API at three different concentration levels (e.g., 80%, 100%, 120%). Analyze in triplicate at each level and calculate the percent recovery.[20][21]

-

Precision:

-

Repeatability: Inject the 100% standard solution six times and calculate the %RSD of the peak areas.

-

Intermediate Precision: Repeat the repeatability study on a different day with a different analyst or on a different instrument.

-

-

LOQ: Determine the concentration that yields a signal-to-noise ratio of approximately 10. Confirm by injecting six replicates at this concentration and ensuring the precision (%RSD) is acceptable.

-

Robustness: Introduce small, deliberate changes to the method parameters one at a time (e.g., Flow Rate ±0.1 mL/min, Column Temperature ±2 °C, % Organic Modifier ±2%). Evaluate the impact on system suitability parameters.

Conclusion

This application note presents a comprehensive, systematic guide for the development and validation of a stability-indicating RP-HPLC method for the purity analysis of 4-benzyl-N-(1H-indol-3-yl)piperidine-1-carboxamide. The final method, utilizing a C18 column with an acetonitrile/water gradient containing 0.1% formic acid, demonstrates excellent specificity, linearity, accuracy, and precision. The successful separation of the API from its forced degradation products confirms the method is stability-indicating and fit for its intended purpose in a regulated pharmaceutical quality control environment.

References

-

Agrahari, V., Bajpai, M., & Nanda, S. (2013). Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. Research J. Pharm. and Tech., 6(5), 459-464. [Link]

-

ICH. (1996). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

-

ResolveMass Laboratories Inc. (2023). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

-

Majors, R. E. (2016). Column Selection for HPLC Method Development. LCGC International. [Link]

-

Dong, M. W. (2013). HPLC Method Development and Validation for Pharmaceutical Analysis. Pharmaceutical Technology. [Link]

-

PubChem. N-benzyl-1-[2-(1H-indol-3-yl)-2-oxoacetyl]-N-methylpiperidine-3-carboxamide. National Center for Biotechnology Information. [Link]

-

Watson, T. (2018). UV Detection for HPLC – Fundamental Principle, Practical Implications. LCGC Blog. [Link]

-

Phenomenex. (n.d.). Reversed Phase HPLC Method Development. [Link]

-

Dong, M. W. (2018). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. [Link]

-

Varian, Inc. (n.d.). HPLC Detector Options for the Determination of Polynuclear Aromatic Hydrocarbons. Ingenieria Analitica. [Link]

-

Kumar, A., et al. (2018). Steps involved in HPLC Method Development. Asian Journal of Pharmaceutical Research. [Link]

-

Separation Science. (n.d.). Reversed-Phase of Neutral Analytes. [Link]

-

ICH. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

-

Phenomenex. (n.d.). Choosing the Right HPLC Column: A Complete Guide. [Link]

-

Malawska, B., et al. (2007). Synthesis of novel n-benzyl substituted piperidine amides of 1h-indole-5-carboxylic acid as potential inhibitors of cholinesterases. Acta Poloniae Pharmaceutica, 64(2), 121-128. [Link]

-

European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

-

Dwight, R. S. (2020). Rules of Thumb for Reversed‑Phase LC: What's In Your Chromatographic Mind?. LCGC Europe. [Link]

-

U.S. Environmental Protection Agency. (n.d.). Benzyl 4-(3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate Properties. CompTox Chemicals Dashboard. [Link]

-

ResearchGate. (2016). How to select wavelength in hplc method development?. [Link]

-

International Journal of All Research Scientific and Technical. (2023). HPLC Method Development and Validation Process of Drug Analysis and Applications. [Link]

-

Welch Materials. (2023). Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage. [Link]

-

AMSbio. (2024). ICH Guidelines for Analytical Method Validation Explained. [Link]

-

Pharmaguideline. (n.d.). Steps for HPLC Method Development. [Link]

-

Phenomenex. (n.d.). Mobile Phase Selectivity. [Link]

-

U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

-

International Journal of Creative Research Thoughts. (2020). ICH GUIDELINES: STRESS DEGRADATION STUDY. [Link]

-

Spisso, B. F., et al. (2022). Development and Validation of a Reversed-Phase HPLC Method with UV Detection for the Determination of L-Dopa in Vicia faba L. Broad Beans. Molecules, 27(21), 7489. [Link]

-

Waters Corporation. (n.d.). Column Selection for HPLC Method Development. [Link]

-

Al-Salami, H., et al. (2018). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. Molecules, 23(5), 1044. [Link]

-

ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

-